3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine
Overview
Description
CNS-5161 is a selective and high-affinity N-methyl-D-aspartate receptor antagonist. This compound has been investigated for its potential use in treating neuropathic pain, migraine, and cluster headaches . It is known for its ability to penetrate the brain and selectively label N-methyl-D-aspartate receptors in vivo .
Preparation Methods
The preparation of CNS-5161 involves synthetic routes that include the reaction of specific chemical precursors under controlled conditions. The exact synthetic route and industrial production methods are not widely published, but it is known that CNS-5161 is synthesized through a series of chemical reactions that ensure its high purity and efficacy .
Chemical Reactions Analysis
CNS-5161 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from CNS-5161, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of CNS-5161.
Substitution: This reaction involves the replacement of one functional group in CNS-5161 with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CNS-5161 has several scientific research applications, including:
Chemistry: Used as a tool to study the properties and behavior of N-methyl-D-aspartate receptors.
Biology: Employed in research to understand the role of N-methyl-D-aspartate receptors in various biological processes.
Mechanism of Action
CNS-5161 exerts its effects by selectively binding to the activated form of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s activity, leading to a reduction in the excitatory neurotransmission mediated by glutamate . The molecular targets involved include the N-methyl-D-aspartate receptor ion channels, which play a crucial role in synaptic plasticity and neuronal communication .
Comparison with Similar Compounds
CNS-5161 is unique compared to other N-methyl-D-aspartate receptor antagonists due to its high selectivity and affinity for the activated form of the receptor. Similar compounds include:
Memantine: Another N-methyl-D-aspartate receptor antagonist used in the treatment of Alzheimer’s disease.
Ketamine: A well-known N-methyl-D-aspartate receptor antagonist with anesthetic and analgesic properties.
Dextromethorphan: An over-the-counter cough suppressant that also acts as an N-methyl-D-aspartate receptor antagonist.
CNS-5161 stands out due to its ability to penetrate the brain effectively and selectively label N-methyl-D-aspartate receptors in vivo .
Properties
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHEDNLONERHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166975 | |
Record name | CNS 5161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CNS 5161 is a selective and high affinity N-methyl-D-aspartate (NMDA) receptor antagonist with preferential binding to the activated form of the receptor. CNS 5161 also penetrates the brain well and can be used to label selectively brain NMDA receptors in vivo. A radioactive form of CNS 5161 may be used as an agent to monitor NMDA receptors in the human brain using Positron Emission Tomography ("PET") and "the significance of a selective, validated radiopharmaceutical agent suitable for detecting widespread as well as highly localized changes in the NMDA receptor in the living brain cannot be exaggerated". | |
Record name | CNS-5161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05824 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
160754-76-7 | |
Record name | CNS 5161 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160754767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CNS 5161 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CNS-5161 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S83M36V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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